molecular formula C18H13FN6OS B2778325 N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide CAS No. 941906-06-5

N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Cat. No.: B2778325
CAS No.: 941906-06-5
M. Wt: 380.4
InChI Key: BPFMAQUCLCUJDD-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is a complex organic compound that features a fluorophenyl group, a triazolopyrimidine moiety, and a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyrimidine core, followed by the introduction of the fluorophenyl group and the sulfanylacetamide linkage. Key steps may include:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the fluorophenyl group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the sulfanylacetamide linkage: This can be done using thiol-ene click chemistry or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolopyrimidine core can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyrimidine core can bind to specific active sites, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The sulfanylacetamide linkage may also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide
  • N-(3-bromophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide

Uniqueness

N-(3-fluorophenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-12-5-4-6-13(9-12)22-15(26)10-27-18-16-17(20-11-21-18)25(24-23-16)14-7-2-1-3-8-14/h1-9,11H,10H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFMAQUCLCUJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC(=CC=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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